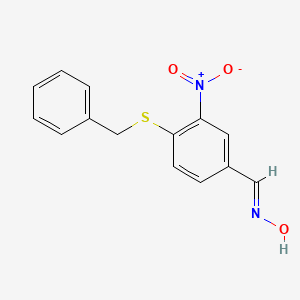
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is a fluorinated alcohol that has gained significant attention in scientific research due to its unique chemical properties. This compound is a colorless liquid that is soluble in water and has a boiling point of 168°C.
Mecanismo De Acción
The mechanism of action of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is not well understood. However, it is believed that this compound works by interacting with enzymes and proteins in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the inhibition of various biological processes. This compound has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol is its unique chemical properties. This compound is highly soluble in water, which makes it easy to work with in lab experiments. It also has a high boiling point, which makes it easy to purify. However, one of the limitations of this compound is its high cost, which can make it difficult to use in large-scale experiments.
Direcciones Futuras
There are many possible future directions for the use of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol in scientific research. One possible direction is the synthesis of new chiral compounds using this compound as a building block. Another possible direction is the use of this compound in the development of new anti-inflammatory drugs. Overall, (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has significant potential in various scientific research applications.
Métodos De Síntesis
The synthesis of (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol can be achieved through a three-step process. The first step involves the conversion of 2,2,3,3-tetrafluorocyclobutanone to 2,2,3,3-tetrafluorocyclobutanone oxime using hydroxylamine hydrochloride. The second step involves the reduction of 2,2,3,3-tetrafluorocyclobutanone oxime to 2,2,3,3-tetrafluorocyclobutanone oxime hydrogenation using sodium borohydride. The final step involves the conversion of 2,2,3,3-tetrafluorocyclobutanone oxime hydrogenation to (2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol has been used in various scientific research applications. One of its significant applications is in the field of organic synthesis. This compound has been used as a chiral building block for the synthesis of various chiral compounds. It has also been used as a reagent in the synthesis of various fluorinated compounds.
Propiedades
IUPAC Name |
(2S)-2-(2,2,3,3-tetrafluorocyclobutyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F4O/c1-4(3-12)5-2-6(8,9)7(5,10)11/h4-5,12H,2-3H2,1H3/t4-,5?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDCLTWPVJCPSI-CNZKWPKMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CC(C1(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(2,2,3,3-Tetrafluorocyclobutyl)propan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2789814.png)
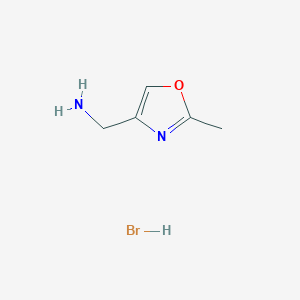
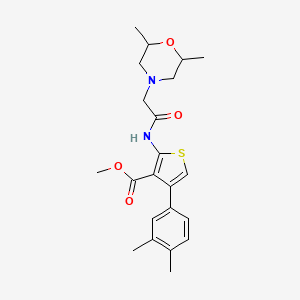
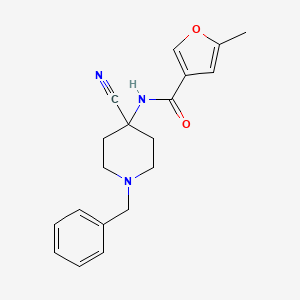
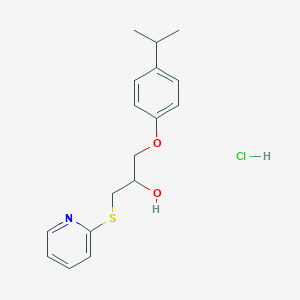
![7-(3,4-dimethoxyphenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789822.png)
![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2789823.png)
![2-[(3,5-Difluorobenzyl)thio]aniline](/img/structure/B2789828.png)
![6-[(Tetrahydro-2H-pyran-4-ylmethyl)amino]picolinic acid](/img/structure/B2789830.png)
![7-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2789831.png)
![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-phenoxypropan-1-one](/img/structure/B2789832.png)
